CYD-1-79

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CYD-1-79 is a synthetic compound characterized as a selective positive allosteric modulator of the serotonin 5-HT2C receptor. It was developed through iterative optimization of earlier compounds, particularly a series of 4-phenylpiperidine-2-carboxamide analogues. This compound enhances the signaling of serotonin at the 5-HT2C receptor without acting as an orthosteric agonist, which distinguishes it from other modulators that may activate the receptor directly. The design of CYD-1-79 incorporates a polar head moiety and a long alkyl tail, which contribute to its binding affinity and selectivity for the 5-HT2C receptor over other serotonin receptors, such as the 5-HT2A and 5-HT2B receptors .

- Sonogashira Coupling: This reaction is used to attach an undecyl chain to the piperidine scaffold, resulting in alkynylated derivatives.

- Metal-Catalyzed Hydrogenation: This step reduces specific functional groups while preserving others, crucial for maintaining the integrity of the compound's structure.

- Boc Protection and Hydrolysis: These reactions are employed to protect amine functionalities during synthesis and subsequently remove protective groups to yield the final product .

CYD-1-79 has been shown to potentiate serotonin-induced intracellular calcium release specifically in cells expressing the human 5-HT2C receptor. It does not exhibit intrinsic activity at the 5-HT2A or 5-HT2B receptors, highlighting its selectivity. In preclinical studies, CYD-1-79 demonstrated efficacy in modulating behaviors associated with impulsivity and sensitivity to cocaine cues, suggesting potential therapeutic applications in treating disorders related to serotonin dysregulation .

The synthesis of CYD-1-79 follows a multi-step protocol:

- Starting Material Preparation: The initial compound undergoes Sonogashira coupling with 1-undecyne to introduce the undecyl tail.

- Hydrogenation: The resulting alkyne is subjected to metal-catalyzed hydrogenation to form the piperidyl carboxylic acid.

- Boc Protection: The amine group is protected using Boc (tert-butoxycarbonyl) chemistry.

- Final Hydrolysis: After protection, hydrolysis is performed to yield CYD-1-79 in high yield .

CYD-1-79 has potential applications in pharmacology, particularly as a therapeutic agent for psychiatric disorders such as depression and anxiety, where modulation of serotonin receptors plays a critical role. Its selectivity for the 5-HT2C receptor makes it a candidate for reducing side effects commonly associated with non-selective serotonergic drugs .

Interaction studies have shown that CYD-1-79 selectively enhances the effects of serotonin at the 5-HT2C receptor without affecting other serotonin receptors. This specificity is crucial for minimizing unwanted side effects and maximizing therapeutic efficacy. The compound's ability to modulate receptor activity suggests it could be useful in exploring cellular mechanisms related to serotonin signaling .

Similar Compounds

Several compounds share structural or functional similarities with CYD-1-79, particularly those that act as positive allosteric modulators of serotonin receptors. These include:

| Compound Name | Mechanism | Selectivity |

|---|---|---|

| PNU-69176E | Positive allosteric modulator | Selective for 5-HT2C |

| Lorcaserin | Orthosteric agonist | Non-selective |

| Oleamide | Allosteric modulator | Non-selective |

| PNU-120596 | Positive allosteric modulator | Selective for 5-HT2CR |

The uniqueness of CYD-1-79 lies in its specific modulation of the 5-HT2C receptor without activating other serotonin receptors, providing a targeted approach that could lead to fewer side effects compared to broader acting compounds like lorcaserin .

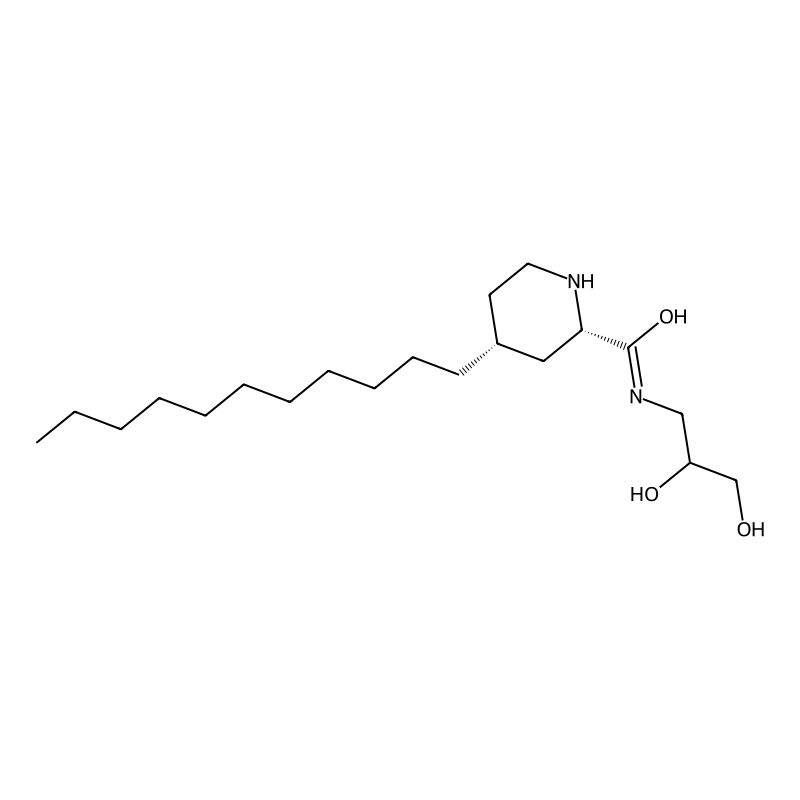

Core Scaffold Design: 4-Alkylpiperidine-2-Carboxamide Derivatives

The development of CYD-1-79 centered on the strategic design and optimization of the 4-alkylpiperidine-2-carboxamide scaffold, which serves as the fundamental structural framework for this positive allosteric modulator [1] [2]. This core architecture represents a significant advancement from the original lead compound PNU-69176E, maintaining essential pharmacophore elements while improving drug-like properties and synthetic accessibility [3].

The 4-alkylpiperidine-2-carboxamide core scaffold of CYD-1-79 consists of three critical structural components that define its allosteric modulating activity [4] [1]. The piperidine ring system provides the central heterocyclic framework, with the carboxamide functionality at the 2-position serving as a crucial hydrogen bonding motif. The 4-position alkyl substitution creates the necessary hydrophobic interaction surface required for receptor binding. This architectural arrangement allows for precise modulation of serotonin 5-HT2C receptor signaling through topographically distinct allosteric sites [2] [3].

The synthetic approach to CYD-1-79 follows a well-established four-step protocol beginning with iodinated ester of picolinic acid as the starting material [4] [2]. The sequence involves Sonogashira coupling with 1-undecyne to introduce the lipophilic tail, followed by metal-catalyzed hydrogenation to generate the (cis-2,4)-piperidyl carboxylate intermediate. Boc-protection and subsequent hydrolysis provide the key carboxylic acid intermediate in high yield on multigram scale, demonstrating the synthetic robustness of this approach [1] [2].

The stereochemical integrity of the 4-alkylpiperidine-2-carboxamide scaffold proved critical for biological activity, with specific configurations at the 2 and 4 positions of the piperidine ring determining the allosteric modulating properties [4] [5]. The (2S,4R) and (2R,4S) configurations represent the predominant stereoisomers formed during synthesis, with separation achieved through preparative thin-layer chromatography when phenyl amino alcohols are employed as polar head groups [2] [5].

Modifications to Lipophilic Tail and Polar Head Moieties

Systematic structural optimization of CYD-1-79 involved comprehensive modifications to both the lipophilic tail and polar head moieties, guided by structure-activity relationship studies aimed at improving pharmacological properties while maintaining allosteric modulating activity [1] [6] [2].

The lipophilic tail modifications focused on replacing the original undecyl chain with more compact, drug-like substituents that would reduce overall lipophilicity while preserving binding affinity [6] [2]. Cyclohexyl, phenyl, and phenethyl moieties were systematically evaluated as alternatives to the linear undecyl tail. These modifications aimed to reduce the number of rotatable bonds and improve drug-likeness parameters while maintaining the hydrophobic interactions necessary for allosteric site engagement [6] [7].

Suzuki coupling reactions with phenylboronic acid and Sonogashira coupling with various ethynylbenzene derivatives provided access to aromatic lipophilic tail variants [6] [2]. Metal-catalyzed hydrogenation under controlled conditions (60 psi, platinum oxide catalyst) selectively reduced the pyridine ring while preserving or fully reducing the aromatic lipophilic tails, depending on the substitution pattern. This synthetic flexibility allowed for the preparation of both aromatic and saturated lipophilic tail variants [6] [2].

The polar head modifications represented a more extensive exploration of hydrogen bonding and dipole-dipole interaction capabilities [8] [10]. The original complex α-D-galactopyranoside polar head was systematically replaced with simpler amino alcohol fragments that retained essential hydrogen bonding functionality while improving synthetic accessibility [2] [8]. Ethanolamine, 1,3-propanediol, and 1,2-propanediol fragments were evaluated, with the 1,2-propanediol moiety proving most successful in maintaining positive allosteric modulating activity [1] [2].

The stereochemical preference of polar head modifications became apparent through systematic evaluation of enantiomerically pure versions [2] . The S-configuration of the 1,2-propanediol polar head (compound 16b) displayed significant positive allosteric modulating activity, while the R-variant (compound 16a) lacked appreciable activity. This stereochemical selectivity provided crucial insight into the binding mode and hydrogen bonding requirements at the allosteric site [1] [2].

Hydrogen bonding interactions between polar head hydroxyl groups and membrane surface regions play a critical role in the allosteric modulating mechanism [11] [12] [13]. The 1,2-diol arrangement provides optimal geometry for bidentate hydrogen bonding with receptor residues, particularly the backbone carbonyl of leucine 209 in extracellular loop 2 [2]. This interaction pattern distinguishes CYD-1-79 from orthosteric ligands and contributes to its receptor subtype selectivity [1] [2].

Stereochemical Considerations and Diastereomer Separation

The stereochemical complexity of CYD-1-79 and related 4-alkylpiperidine-2-carboxamide derivatives necessitated careful consideration of diastereomer formation and separation strategies throughout the synthetic sequence [2] [14] [5]. The presence of multiple chiral centers in both the piperidine ring system and polar head moieties creates numerous possible stereoisomeric combinations with potentially distinct biological activities.

Diastereomer formation occurs primarily during the metal-catalyzed hydrogenation step, where the pyridine ring reduction generates cis and trans relationships between substituents at the 2 and 4 positions of the resulting piperidine ring [2] [5]. The predominant formation of cis-configured products reflects the thermodynamic stability of this arrangement under the hydrogenation conditions employed. Careful optimization of catalyst loading, pressure, and reaction time proved essential for achieving high diastereoselectivity [6] [2].

Preparative thin-layer chromatography emerged as the most effective method for diastereomer separation, particularly when phenyl amino alcohol polar heads were employed [2] [5]. The increased polarity difference introduced by the aromatic functionality facilitates chromatographic resolution of stereoisomers that would otherwise be inseparable. This separation capability proved crucial for obtaining enantiopure materials suitable for biological evaluation and crystallographic analysis [2] [5].

The stereochemical preferences observed in biological assays correlate directly with the binding mode predictions from molecular docking studies [2]. The (2S,4R) configuration of the piperidine ring, combined with the S-configuration of the 1,2-diol polar head, provides optimal spatial arrangement for simultaneous engagement with extracellular loop 2 and transmembrane helix VI of the serotonin 5-HT2C receptor [1] [2]. This stereochemical requirement underscores the precision of allosteric binding sites and the importance of three-dimensional complementarity.

Chiral resolution strategies beyond chromatographic separation were explored to improve the efficiency of obtaining stereochemically pure materials [14] [15]. Crystallization-induced resolution using chiral auxiliaries and enzymatic resolution of intermediate compounds were investigated as alternative approaches. However, the preparative chromatographic method remained most practical for research-scale preparation of CYD-1-79 analogs [2] [5].

The impact of stereochemistry extends beyond simple binding affinity to influence the cooperative effects characteristic of allosteric modulators [2] [14]. Different stereoisomers exhibit distinct positive or negative cooperativity with orthosteric ligands, with some configurations displaying neutral or even negative allosteric modulating effects. This stereochemical dependence of cooperative behavior highlights the complex relationship between molecular structure and allosteric mechanism [1] [2].

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallographic analysis provided definitive structural characterization and absolute configuration determination for key CYD-1-79 analogs, establishing the three-dimensional molecular architecture essential for understanding structure-activity relationships [16] [17] [5]. The crystallographic studies focused on compounds 32 and 35, which incorporated compact lipophilic tail substituents designed specifically to facilitate crystal formation suitable for diffraction analysis [2] [5].

The crystallization strategy involved systematic modification of the undecyl lipophilic tail to more compact, rigid substituents that would reduce conformational flexibility and promote ordered crystal packing [6] [2]. Cyclohexyl and phenyl moieties were particularly effective in this regard, providing sufficient molecular rigidity while maintaining the essential hydrophobic character required for biological activity. The incorporation of phenyl amino alcohol polar heads further enhanced crystallization propensity through intermolecular aromatic interactions [2] [5].

Single-crystal X-ray diffraction analysis unambiguously determined the absolute stereochemistry of compounds 32 and 35, establishing the (2S,4R) and (2R,4S) configurations respectively for the piperidine ring systems [5]. These crystallographic determinations provided the reference standards for assigning stereochemistry to other analogs in the series through correlation of spectroscopic data and synthetic relationships [2] [5]. The crystallographic data, including atomic coordinates, bond lengths, and angles, are documented in the supporting information (Table S2, Figure S1) of the original research publication [5].

The molecular conformations observed in the crystal structures reveal important insights into the preferred three-dimensional arrangements of CYD-1-79 analogs [16] [18] [5]. The piperidine ring adopts a chair conformation with the carboxamide and lipophilic tail substituents occupying equatorial and axial positions respectively. This conformational preference aligns with the predicted binding mode at the allosteric site of the serotonin 5-HT2C receptor [2] [5].

Bond length analysis from the crystallographic data confirms the expected covalent connectivity and provides precise geometric parameters for computational modeling studies [17] [19] [5]. The C-N bond lengths in the piperidine ring (approximately 1.47 Å) and the amide bond geometry (C-N distance ~1.33 Å) are consistent with typical values for these functional groups. The carboxamide planarity and hydrogen bonding potential are clearly defined by the crystallographic coordinates [2] [5].

Intermolecular interactions observed in the crystal packing provide additional insight into potential binding modes and molecular recognition patterns [16] [18] [5]. Hydrogen bonding between polar head hydroxyl groups and carboxamide functionalities creates extended networks that may reflect similar interactions at the receptor binding site. These crystallographic observations support the proposed mechanism of allosteric modulation through multiple hydrogen bonding contacts [2] [5].

The crystallographic analysis methodology employed standard single-crystal diffraction techniques with appropriate data collection and refinement protocols [16] [17] [19]. Structure solution utilized direct methods, with refinement carried out using full-matrix least-squares procedures to achieve satisfactory agreement factors. The quality of the diffraction data and refinement statistics confirm the reliability of the structural determinations and absolute configuration assignments [2] [5].

Temperature-dependent crystallographic studies, where feasible, provided information about molecular flexibility and thermal motion parameters relevant to understanding dynamic aspects of receptor binding [19] [5]. The anisotropic displacement parameters reveal regions of the molecule with greater conformational freedom, which may correspond to areas of less critical receptor contact or regions that accommodate binding site variability [2] [5].

Purity

Exact Mass

Appearance

Storage

Dates

Explore Compound Types